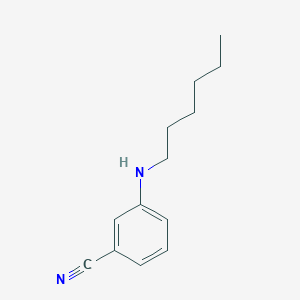
3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C₇H₁₀ClNOS It is characterized by the presence of an amino group, a chlorothiophene ring, and a dimethylpropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 2-chlorothiophene, undergoes halogenation to introduce the chlorine atom at the desired position.
Amination Reaction: The chlorothiophene intermediate is then subjected to an amination reaction, where an amino group is introduced.
Addition of the Dimethylpropanol Moiety: The final step involves the addition of the dimethylpropanol group to the aminated chlorothiophene, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chlorothiophene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and chlorothiophene ring play crucial roles in its activity. The compound may bind to enzymes or receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol: Lacks the dimethylpropanol moiety.
2-Amino-3-chlorothiophene: A simpler structure with only the amino and chlorothiophene groups.
3-Amino-1-(2-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of both the dimethylpropanol moiety and the chlorothiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H14ClNOS |
|---|---|
Poids moléculaire |
219.73 g/mol |
Nom IUPAC |
3-amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14ClNOS/c1-9(2,5-11)7(12)6-3-4-13-8(6)10/h3-4,7,12H,5,11H2,1-2H3 |
Clé InChI |
YTMGNIUFZSXCLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C(C1=C(SC=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


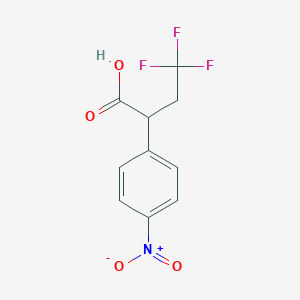
![4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B13240264.png)
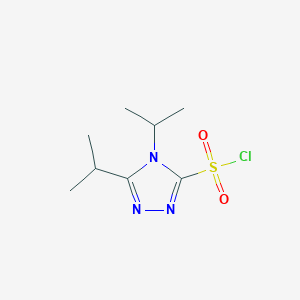
![3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13240270.png)
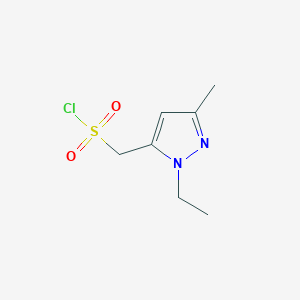
![N-[1-(pyridin-4-yl)ethyl]cyclopropanamine](/img/structure/B13240278.png)
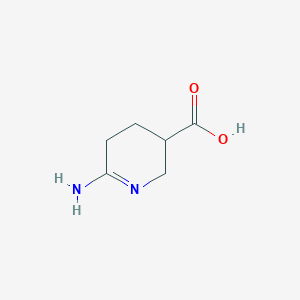
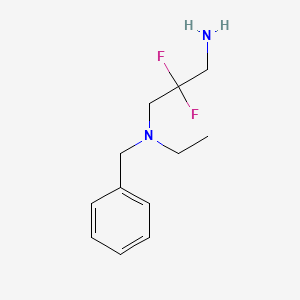
![3-cyclohexyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13240304.png)
![tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13240308.png)

![2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13240318.png)
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde](/img/structure/B13240326.png)
